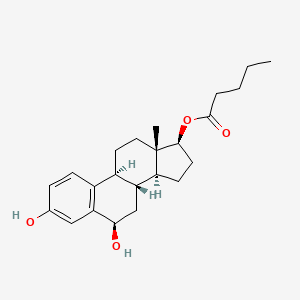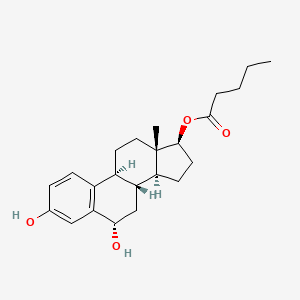
1-Oxiranyl-1,2-ethanediol Diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxiranyl-1,2-ethanediol Diacetate, also known as [2-acetyloxy-2-(oxiran-2-yl)ethyl] acetate, is a chemical compound with the molecular formula C8H12O5 and a molecular weight of 188.18 g/mol . This compound is characterized by its colorless oil appearance and is primarily used as an intermediate in the preparation of Butane-1,4-diol metabolites .
Preparation Methods
The synthesis of 1-Oxiranyl-1,2-ethanediol Diacetate typically involves the reaction of ethylene oxide with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the diacetate ester. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial production methods for this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and enhances the quality of the final product .
Chemical Reactions Analysis
1-Oxiranyl-1,2-ethanediol Diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diols and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the diacetate into its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate groups are replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions include diols, carboxylic acids, and substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
1-Oxiranyl-1,2-ethanediol Diacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and intermediates.
Biology: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active ingredients.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Oxiranyl-1,2-ethanediol Diacetate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release acetic acid and the corresponding diol, which can further participate in various biochemical reactions. The molecular targets include enzymes involved in ester hydrolysis and metabolic pathways related to diol metabolism .
Comparison with Similar Compounds
1-Oxiranyl-1,2-ethanediol Diacetate can be compared with other similar compounds, such as:
Ethylene Glycol Diacetate: Similar in structure but lacks the oxirane ring, making it less reactive in certain chemical reactions.
Propylene Glycol Diacetate: Contains an additional methyl group, which alters its physical and chemical properties.
Butane-1,4-diol Diacetate: A longer carbon chain, which affects its solubility and reactivity.
The uniqueness of this compound lies in its oxirane ring, which imparts distinct reactivity and versatility in various chemical transformations .
Properties
IUPAC Name |
[2-acetyloxy-2-(oxiran-2-yl)ethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-5(9)11-4-8(7-3-12-7)13-6(2)10/h7-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGYUZXUQORZAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1CO1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol](/img/structure/B588971.png)









